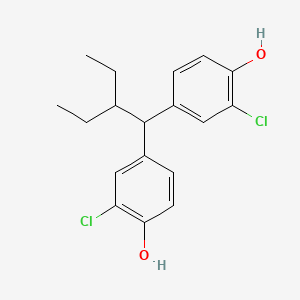
4,4'-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is an organic compound characterized by its unique structure, which includes two chlorophenol groups attached to a central ethylbutane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) typically involves the reaction of 2-chlorophenol with an appropriate ethylbutane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2-chlorophenol reacts with 2-ethylbutane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Aminophenols or thiophenols, depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of chlorophenol groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenol groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Similar structure but with oxygen linkages instead of ethylbutane.
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Contains ethyne linkages and aldehyde groups.
4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde: Features methoxyphenyl groups and ethene linkages.
Uniqueness
4,4’-(2-Ethylbutane-1,1-diyl)bis(2-chlorophenol) is unique due to its specific combination of chlorophenol groups and an ethylbutane core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
90861-23-7 |
|---|---|
Formule moléculaire |
C18H20Cl2O2 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-chloro-4-[1-(3-chloro-4-hydroxyphenyl)-2-ethylbutyl]phenol |
InChI |
InChI=1S/C18H20Cl2O2/c1-3-11(4-2)18(12-5-7-16(21)14(19)9-12)13-6-8-17(22)15(20)10-13/h5-11,18,21-22H,3-4H2,1-2H3 |
Clé InChI |
SOEIMWZLWIMMBM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)





![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)



![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
